molecular formula C26H23NO4 B2925174 3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866813-28-7

3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2925174
CAS No.: 866813-28-7
M. Wt: 413.473
InChI Key: DVIPQNKAYZVJMS-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a dihydroquinolin-4-one core substituted with a 4-ethoxybenzoyl group at position 3 and a 4-methoxyphenylmethyl group at position 1.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-3-31-21-14-10-19(11-15-21)25(28)23-17-27(16-18-8-12-20(30-2)13-9-18)24-7-5-4-6-22(24)26(23)29/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPQNKAYZVJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoyl chloride with 4-methoxybenzylamine to form an intermediate, which is then cyclized to produce the final dihydroquinolinone structure. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Structural and Substituent Analysis

The quinolinone scaffold is highly modifiable, and substituent variations significantly influence physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Data Synthesis Method Reference
Target Compound 3-(4-ethoxybenzoyl), 1-(4-methoxyphenylmethyl) No direct data; inferred stability from crystallography of analogs (e.g., planarity) Likely Pd-catalyzed cross-coupling (inferred)
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 3-(4-fluorobenzoyl), 6-ethoxy, 1-(4-methoxyphenylmethyl) Molecular weight: ~439.5 (calculated); UHPLC purity: 95–99% Not detailed in evidence
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Melting point: 223–225°C; IR and NMR data available PdCl₂(PPh₃)₂/PCy3-mediated cross-coupling
3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Chalcone core with benzo[h]quinoline and methoxyphenyl groups Anti-inflammatory and antioxidant activity (IC₅₀ values for ROS inhibition) Base-catalyzed Claisen-Schmidt condensation
1-[(4-Fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-ethylquinolin-4-one 3-(oxadiazole), 6-ethyl, 1-(4-fluorophenylmethyl) Molecular formula: C₂₇H₂₂FN₃O₂; no biological data Not detailed in evidence

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 4-ethoxy group in the target compound (electron-donating) may enhance solubility compared to the 4-fluorobenzoyl group in (electron-withdrawing) .
    • Methoxyphenylmethyl at position 1 is common across analogs (Evidences 1, 9, 10), suggesting its role in modulating steric effects or π-π interactions.
  • Positional Isomerism : The 6-ethoxy substituent in vs. 3-ethoxybenzoyl in the target compound could influence electronic distribution and binding affinity in biological systems.

Biological Activity

3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone class, which is characterized by its diverse biological activities including antibacterial, antiviral, and anticancer properties. This compound features a unique molecular structure that combines an ethoxybenzoyl group and a methoxyphenylmethyl group attached to a dihydroquinolinone core.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO4C_{26}H_{23}NO_4 with a molecular weight of approximately 425.46 g/mol. The structural uniqueness arises from the specific substitution pattern on the quinoline core, which may influence its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC26H23NO4C_{26}H_{23}NO_4
Molecular Weight425.46 g/mol
IUPAC NameThis compound
InChIInChI=1S/C26H23NO4/c1-3...

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, involving the condensation of an isatin derivative with an aryl methyl ketone.
  • Introduction of the Ethoxybenzoyl Group : This is done via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride.
  • Attachment of the Methoxyphenylmethyl Group : The final step involves alkylation with 3-methoxybenzyl chloride under basic conditions.

Antibacterial Activity

Quinolones are known for their antibacterial properties primarily through inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Preliminary studies suggest that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Case Study: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to established quinolone antibiotics.

Anticancer Activity

The quinoline scaffold is also associated with anticancer properties. Research indicates that compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of topoisomerases.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays revealed that this compound exhibited potent cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a lead compound for further development in cancer therapies.

The biological activity of this compound can be attributed to its ability to bind to DNA gyrase and topoisomerase IV, leading to disruption in DNA replication and transcription processes in bacteria. Its anticancer effects may involve similar pathways, alongside additional mechanisms such as reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other known quinolone derivatives:

Compound NameStructure TypeBiological Activity
CiprofloxacinFluoroquinoloneBroad-spectrum antibiotic
NorfloxacinFluoroquinoloneEffective against Gram-negative bacteria
LevofloxacinThird-generation quinoloneEnhanced activity against Gram-positive bacteria

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one?

Methodological Answer: Synthetic optimization should follow a systematic approach:

Route Design: Begin with retro-synthetic analysis to identify key intermediates, such as quinoline cores and substituted benzoyl groups. Literature analogs (e.g., quinoline derivatives in and ) suggest using Friedländer or Pfitzinger reactions for quinoline ring formation.

Reaction Monitoring: Employ TLC, HPLC, or in-situ FTIR to track intermediate formation and purity.

Parameter Optimization: Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF or THF), and catalyst (e.g., Lewis acids). Split-plot designs (as in ) can efficiently test multiple variables.

Troubleshooting: Address side reactions (e.g., demethylation of methoxy groups) by adjusting protecting groups or reaction time .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer: A multi-technique approach is essential:

Spectroscopy:

  • NMR: Assign protons and carbons using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR. Methoxy and ethoxy groups show distinct δ 3.5–4.5 ppm signals.
  • MS: High-resolution ESI-MS confirms molecular weight (e.g., MW 387.4 g/mol).

Crystallography: Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and hydrogen-bonding networks.

Vibrational Analysis: IR identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .

Q. How can researchers assess the solubility and stability of this compound under varying conditions?

Methodological Answer:

Solubility Screening: Use the shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C and 37°C. Measure saturation via UV-Vis or HPLC.

Stability Studies:

  • pH Stability: Incubate in buffers (pH 1–12) and monitor degradation via LC-MS.
  • Thermal Stability: TGA/DSC analysis identifies decomposition temperatures.

Light Sensitivity: Expose to UV/visible light and track photodegradation products .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.

First Aid:

  • Skin Contact: Wash with soap/water; seek medical help if irritation persists.
  • Eye Exposure: Rinse with water for 15 minutes.

Waste Disposal: Neutralize with activated carbon and dispose via hazardous waste protocols ().

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace oxygen/carbon pathways.

Kinetic Studies: Measure rate constants under varying conditions (e.g., solvent polarity) to infer SN1/SN2 or radical mechanisms.

Computational Modeling: Density Functional Theory (DFT) calculates transition states and intermediates (e.g., Gaussian or ORCA software). Compare with experimental data for validation ().

Q. What molecular modeling approaches predict this compound’s interactions with biological targets?

Methodological Answer:

Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., cytochrome P450).

MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

QSAR Analysis: Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts)?

Methodological Answer:

Hypothesis Testing: Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxygen/moisture effects.

Advanced Analytics: Use LC-MS/MS or GC-MS to identify trace byproducts (e.g., oxidation products).

Cross-Validation: Compare results with independent methods (e.g., XRD vs. NMR) or literature analogs ().

Q. What strategies are recommended for evaluating this compound’s biological activity in vitro?

Methodological Answer:

Assay Design:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., for kinases) with IC₅₀ determination.
  • Cytotoxicity: MTT/WST-1 assays on cancer cell lines (e.g., HeLa).

Controls: Include positive (e.g., doxorubicin) and vehicle controls (DMSO).

Dose-Response Curves: Fit data to Hill equations for EC₅₀/Emax values.

Mechanistic Probes: Combine with siRNA knockdown to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.